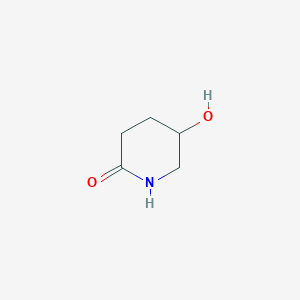

5-Hydroxypiperidin-2-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRZVNYVEZZOKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463978 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19365-07-2 | |

| Record name | 5-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxypiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxypiperidin-2-one: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Hydroxypiperidin-2-one. The information is curated to support research, and drug development activities. This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents critical biological pathways and experimental workflows through structured diagrams.

Physicochemical Properties

This compound, a heterocyclic organic compound, is a valuable chiral building block in medicinal chemistry and an intermediate in key biological pathways.[1] Its properties, particularly those of its enantiomers, are of significant interest in the synthesis of complex molecules.

Physical Properties

The physical characteristics of this compound are summarized in the table below. The data primarily pertains to the (R)-enantiomer, which is more commonly documented.

| Property | Value | Notes |

| Appearance | White to off-white solid | |

| Melting Point | 144-146 °C | For the (R)-enantiomer. |

| Boiling Point | 352.3 ± 35.0 °C | Predicted value. |

| Density | 1.199 ± 0.06 g/cm³ | Predicted value. |

| Solubility | Slightly soluble in DMSO and Methanol. | Quantitative data is not readily available. |

Chemical Properties

The chemical properties of this compound are presented below, providing insight into its molecular structure and reactivity.

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| pKa | 14.21 ± 0.20 |

| CAS Number | 19365-07-2 ((R)-enantiomer) |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. This section outlines methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of (R)-5-Hydroxypiperidin-2-one from L-Glutamic Acid

A plausible synthetic route starting from the readily available chiral precursor, L-glutamic acid, is described below. This method involves a multi-step process including cyclization, reduction, and protection/deprotection steps.

Materials:

-

L-Glutamic acid

-

Thionyl chloride

-

Methanol

-

Sodium borohydride

-

Boron trifluoride etherate

-

Suitable protecting agent (e.g., Boc anhydride)

-

Sodium hydroxide

-

Hydrochloric acid

-

Organic solvents (e.g., THF, Dichloromethane, Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Esterification of L-Glutamic Acid: L-glutamic acid is first converted to its dimethyl ester by reacting with methanol in the presence of an acid catalyst like thionyl chloride.

-

Cyclization to Pyroglutamate: The resulting diester is then cyclized to form dimethyl pyroglutamate.

-

Reduction of the Ester: The pyroglutamate is selectively reduced to the corresponding alcohol, 5-hydroxyprolinol, using a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.

-

Lactam Formation: The amino alcohol is then induced to form the lactam, this compound. This can be achieved through various methods, including enzymatic catalysis or chemical methods involving protection of the amine, oxidation, and subsequent deprotection.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Thermometer

Procedure:

-

A small amount of the dried, purified this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Characterization by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Expected signals would include multiplets for the methylene protons of the piperidine ring, a signal for the methine proton adjacent to the hydroxyl group, and a broad singlet for the amide proton.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded. Expected signals would include those for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other methylene carbons of the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the solid sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory.

-

Characteristic absorption bands are expected for the N-H stretch of the amide (around 3200 cm⁻¹), the C=O stretch of the lactam (around 1650 cm⁻¹), and the O-H stretch of the alcohol (a broad band around 3400 cm⁻¹).

Mass Spectrometry (MS):

-

The molecular weight and fragmentation pattern are determined using a mass spectrometer, for instance, with electrospray ionization (ESI).

-

The expected molecular ion peak [M+H]⁺ would be at m/z 116.1. Characteristic fragmentation would involve the loss of water and cleavage of the piperidine ring.

Biological and Synthetic Relevance

This compound is a molecule of considerable interest due to its role as a precursor in biosynthetic pathways and its utility as a versatile building block in the synthesis of pharmaceuticals.

Role in Biosynthesis

(R)-5-Hydroxypiperidin-2-one is an intermediate in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, starting from L-glutamic acid.[1]

Application in Pharmaceutical Synthesis

The chiral nature of this compound makes it a valuable starting material for the enantioselective synthesis of various pharmaceutical agents.[1] Its functional groups, the hydroxyl and the lactam, provide handles for diverse chemical modifications.

Experimental and Analytical Workflow

A typical workflow for the synthesis and characterization of this compound is outlined below.

References

(R)-5-Hydroxypiperidin-2-one: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (R)-5-Hydroxypiperidin-2-one, a pivotal chiral building block in medicinal chemistry and a key intermediate in various biological pathways. This document outlines its fundamental molecular characteristics, detailed experimental protocols for its synthesis and analysis, and its role in significant signaling pathways.

Core Molecular Data

(R)-5-Hydroxypiperidin-2-one is a derivative of piperidine featuring a hydroxyl group at the 5-position and a carbonyl group at the 2-position of the ring. Its specific stereochemistry makes it a valuable asset in the synthesis of enantiomerically pure pharmaceuticals.

| Property | Value | Citations |

| Molecular Formula | C₅H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 115.13 g/mol | [1][2][3][4] |

| CAS Number | 19365-07-2 | [1][2][3] |

| Melting Point | 144-146 °C | [1] |

| Boiling Point | 352.3 °C at 760 mmHg | [1] |

| Density | 1.199 g/cm³ | [1] |

Role in Biosynthetic Pathways

(R)-5-Hydroxypiperidin-2-one serves as a crucial intermediate in the biosynthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.[1] Its unique structure allows it to participate in key metabolic transformations within the central nervous system. This involvement makes it a compound of interest for the development of novel therapeutics targeting neurological disorders.[1]

Caption: Biosynthetic role of (R)-5-Hydroxypiperidin-2-one.

Experimental Protocols

The synthesis and application of (R)-5-Hydroxypiperidin-2-one are central to various research and development endeavors. The following section details a generalized experimental protocol for its synthesis, drawing from established methodologies in organic chemistry.

Synthesis of Chiral Lactams

A common application of (R)-5-Hydroxypiperidin-2-one is in the synthesis of more complex chiral molecules. For instance, a general procedure for the conversion of a symmetrical ketone to an enantiomerically pure lactam can be adapted.[5][6]

Objective: To synthesize an enantiomerically enriched substituted lactam using a chiral auxiliary derived from a hydroxyalkyl azide.

Materials:

-

4-substituted cyclohexanone

-

(R)-1-phenyl-3-azidopropanol (chiral auxiliary)

-

Boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid promoter

-

Appropriate solvents (e.g., dichloromethane)

-

Reagents for removal of the chiral nitrogen substituent (e.g., hydrogenation catalyst)

Methodology:

-

Preparation of the Chiral Auxiliary: (R)-1-phenyl-3-azidopropanol is prepared from a commercially available halide precursor in a single step.[5][6]

-

Ring-Expansion Reaction: The 4-substituted cyclohexanone is reacted with the chiral 1,3-azidopropanol derivative in the presence of BF₃·OEt₂.[5][6] This Lewis acid promotes the reaction, leading to a diastereoselective ring expansion.

-

Purification of the Intermediate: The resulting lactam, now containing the chiral nitrogen substituent, is purified using standard chromatographic techniques.

-

Removal of the Chiral Auxiliary: The chiral nitrogen substituent is removed in a two-stage process, typically involving hydrogenation, to yield the final enantiomerically pure lactam.[5][6]

Caption: Workflow for chiral lactam synthesis.

Applications in Drug Development

(R)-5-Hydroxypiperidin-2-one is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its chirality is essential for creating enantiomerically pure drugs, which is critical for ensuring specific biological activity and minimizing off-target side effects.[1] The piperidine scaffold is a common feature in many biologically active molecules, and derivatives of (R)-5-Hydroxypiperidin-2-one have been investigated for a range of therapeutic applications, including their potential as antimicrobial agents. While specific studies on the direct antimicrobial activity of (R)-5-Hydroxypiperidin-2-one are not prevalent, the broader class of piperidine derivatives has shown promise. For instance, certain novel 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(piperidin-4-yl)decahydroisoquinoline derivatives have demonstrated significant antifungal activity.

This technical guide serves as a foundational resource for professionals engaged in research and development involving (R)-5-Hydroxypiperidin-2-one. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.

References

- 1. lookchem.com [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 19365-07-2|5-Hydroxypiperidin-2-one|BLD Pharm [bldpharm.com]

- 4. (R)-5-HYDROXY-PIPERIDIN-2-ONE price,buy (R)-5-HYDROXY-PIPERIDIN-2-ONE - chemicalbook [chemicalbook.com]

- 5. Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis of enantiomerically enriched (R)-5-tert-butylazepan-2-one using a hydroxyalkyl azide mediated ring-expansion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-5-Hydroxypiperidin-2-one

This guide provides a comprehensive overview of (S)-5-Hydroxypiperidin-2-one, a valuable chiral building block in synthetic organic chemistry and drug development. It details the compound's chemical identity, physical properties, synthesis protocols, and its applications in the synthesis of complex molecules.

Chemical Identity and Structure

(S)-5-Hydroxypiperidin-2-one is a cyclic organic compound featuring a piperidine ring. Its chemical structure and identifying information are crucial for researchers and scientists.

Chemical Structure:

Caption: 2D Structure of (S)-5-Hydroxypiperidin-2-one

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 24211-54-9[1][2][3][] |

| Molecular Formula | C5H9NO2[1][2][3] |

| Molecular Weight | 115.13 g/mol [1][2][3] |

| IUPAC Name | (5S)-5-hydroxypiperidin-2-one[] |

| Synonyms | (S)-5-Hydroxy-2-piperidinone, (5S)-5-hydroxypiperidin-2-one, (-)-(5S)-5-hydroxy-piperidin-2-one[1][3] |

| SMILES | N1C--INVALID-LINK--CCC1=O[3] |

| InChI Key | GPRZVNYVEZZOKH-BYPYZUCNSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of (S)-5-Hydroxypiperidin-2-one are essential for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 123-124 °C[3] |

| Boiling Point | 352.3 ± 35.0 °C (Predicted)[3] |

| Density | 1.199 ± 0.06 g/cm³ (Predicted)[3] |

| Appearance | Off-white to light brown solid[3] |

| Storage Temperature | 2-8 °C[2][3] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (S)-5-Hydroxypiperidin-2-one is a key process for its use in further chemical synthesis. A common method involves the reduction of a corresponding azide precursor.

Experimental Protocol: Synthesis from (S)-5-(azidomethyl)dihydrofuran-2(3H)-one

A documented procedure for the synthesis of (S)-5-hydroxypiperidin-2-one involves the hydrogenation of (S)-5-(azidomethyl)dihydrofuran-2(3H)-one.[3]

Materials:

-

(S)-5-(azidomethyl)dihydrofuran-2(3H)-one (CAS: 24211-53-8)

-

Anhydrous methanol

-

20% Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

Dissolve the starting azide (1.5 g, 10.62 mmol) in anhydrous methanol.

-

Add 20% Pd(OH)₂/C (0.037 g, 0.53 mmol) to the solution.

-

Stir the reaction mixture at 25°C for 24 hours under a hydrogen atmosphere (1 atm).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the catalyst by filtration through diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield (S)-5-hydroxypiperidin-2-one.

Workflow Diagram for Synthesis:

Caption: Synthesis workflow for (S)-5-Hydroxypiperidin-2-one.

Applications in Synthesis

(S)-5-Hydroxypiperidin-2-one serves as a versatile chiral building block for the synthesis of more complex and biologically active molecules. Its stereocenter and functional groups allow for the creation of enantiomerically pure compounds.

Role as a Chiral Building Block:

The primary application of (S)-5-Hydroxypiperidin-2-one is in the enantioselective synthesis of novel compounds. For instance, it is used in the synthesis of peptides containing cyclopropane pipecolic acid, which can act as proline mimetics to study protein-ligand interactions.[3] The R-enantiomer, (R)-5-Hydroxypiperidin-2-one, is noted as an intermediate in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, highlighting the importance of this structural motif in biological systems.[5]

Logical Relationship Diagram:

Caption: Applications of (S)-5-Hydroxypiperidin-2-one in synthesis.

References

Technical Guide: Physicochemical Properties and Synthesis of 5-Hydroxypiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 5-Hydroxypiperidin-2-one, a key chiral building block in pharmaceutical synthesis. The document outlines its melting and boiling points, details the experimental protocols for these determinations, and illustrates a common synthetic pathway.

Core Physicochemical Data

This compound, particularly its (R)-enantiomer, is a crucial intermediate in the synthesis of various pharmaceuticals and plays a role in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.[1] Its physical properties are fundamental for its application in drug development and medicinal chemistry.

The quantitative data for (R)-5-Hydroxypiperidin-2-one are summarized in the table below.

| Property | Value | Notes |

| Melting Point | 144-146 °C | Experimental |

| Boiling Point | 352.3 ± 35.0 °C | Predicted |

(Data sourced from multiple chemical property databases).[2]

Experimental Protocols for Physicochemical Characterization

Accurate determination of melting and boiling points is critical for verifying the purity and identity of a compound. The following are detailed, standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. A sharp, narrow melting point range is indicative of a pure compound.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][3][4] This is achieved by tapping the sealed end of the capillary on a hard surface.[4]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device). The thermometer is positioned correctly within the apparatus.[5]

-

Heating and Observation:

-

A rapid initial heating is performed to determine an approximate melting point.

-

The apparatus is then allowed to cool.

-

For an accurate measurement, the sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[4]

-

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely melted into a clear liquid.[4][5] This range represents the melting point of the sample. For accurate results, the determination should be repeated with a fresh sample to ensure consistency.[2]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As this compound is a solid at room temperature, its boiling point is typically predicted or determined under vacuum. The following protocol describes a common micro-scale method suitable for small quantities.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the sample.[6][7]

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band or thread. This assembly is then placed into a Thiele tube containing a high-boiling point liquid, such as mineral oil, ensuring the sample is below the oil level.[6][7]

-

Heating and Observation:

-

The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[6]

-

As the temperature rises, air trapped in the inverted capillary will bubble out.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[7]

-

-

Data Recording:

Synthesis Pathway of this compound

A common and efficient route for the synthesis of piperidine derivatives involves starting from readily available chiral precursors like L-glutamic acid. This multi-step synthesis offers good yields and maintains stereochemical integrity.

Caption: Synthetic pathway of this compound from L-Glutamic Acid.

This schematic outlines the key transformations in the synthesis of this compound. The process begins with the esterification of L-glutamic acid, followed by the protection of the amino group. Subsequent reduction of the ester groups yields a diol, which is then activated by tosylation. An intramolecular cyclization reaction forms the piperidine ring, which can then be further modified to yield the final target molecule. This synthetic route is advantageous due to the use of mild reaction conditions and readily available, non-toxic reagents.

References

- 1. lookchem.com [lookchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pennwest.edu [pennwest.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 5-Hydroxypiperidin-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Hydroxypiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed compilation of predicted spectroscopic data based on established principles and spectral databases of analogous structures. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this class of compounds, offering a practical framework for researchers.

Predicted Spectroscopic Data

The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from computational models and comparison with structurally related compounds, providing a reliable reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 (NH) | 7.5 - 8.5 | Broad Singlet | - |

| H3 | 2.2 - 2.4 | Multiplet | - |

| H4 | 1.8 - 2.0 | Multiplet | - |

| H5 (CH-OH) | 3.8 - 4.2 | Multiplet | - |

| H6 | 3.2 - 3.4 | Multiplet | - |

| OH | 4.5 - 5.5 | Broad Singlet | - |

Note: The chemical shift of the NH and OH protons is highly dependent on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 175 |

| C3 | 30 - 35 |

| C4 | 25 - 30 |

| C5 (C-OH) | 65 - 70 |

| C6 | 40 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3550 | Strong, Broad |

| N-H Stretch (Amide) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1520 - 1570 | Medium |

| C-O Stretch (Alcohol) | 1050 - 1150 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]+• | 115.06 | Molecular Ion |

| [M-H₂O]+• | 97.05 | Loss of water from the hydroxyl group |

| [M-CO]+• | 87.07 | Loss of carbon monoxide from the lactam ring |

| [M-CH₂O]+• | 85.05 | Fragmentation involving the hydroxyl and adjacent carbons |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These protocols are based on established chemical transformations and analytical techniques.

Synthesis

A potential synthetic route to this compound involves the cyclization of a suitable amino acid precursor, such as a derivative of 5-amino-4-hydroxypentanoic acid.

Materials and Reagents:

-

5-amino-4-hydroxypentanoic acid derivative

-

Activating agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

Dissolve the 5-amino-4-hydroxypentanoic acid derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the activating agent portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover a range of 0-12 ppm.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.2.2. IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solution, use a suitable solvent that does not have interfering absorptions in the regions of interest and place it in a liquid cell.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as electrospray ionization (ESI) or electron impact (EI). Acquire the mass spectrum, ensuring to record both the full scan for the molecular ion and fragmentation data (MS/MS) to aid in structural confirmation.

Workflow and Pathway Diagrams

To visualize the experimental and analytical processes, the following diagrams are provided.

Caption: General experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical pathway for the structural elucidation of this compound from spectroscopic data.

An In-depth Technical Guide to the Synthesis of 5-Hydroxypiperidin-2-one from Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-hydroxypiperidin-2-one, a valuable chiral building block in medicinal chemistry, starting from the readily available and inexpensive amino acid, L-glutamic acid. This document details the strategic considerations, key transformations, and experimental protocols necessary for this multi-step synthesis.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutics. The presence of a chiral hydroxyl group and a lactam functionality makes them versatile intermediates for the synthesis of a wide range of biologically active molecules. L-glutamic acid serves as an attractive and economical starting material for the enantioselective synthesis of this target molecule due to its inherent chirality. This guide outlines a rational and experimentally supported synthetic route, moving from the protection and modification of glutamic acid through key chain-extension and cyclization steps.

Overall Synthetic Strategy

The synthesis of this compound from L-glutamic acid is a multi-step process that necessitates careful strategic planning. A direct ring expansion of the five-membered pyroglutamic acid lactam (readily formed from glutamic acid) to the six-membered piperidin-2-one ring is not a straightforward or commonly employed transformation. Therefore, a more robust and controllable strategy involves the initial protection of glutamic acid's reactive functional groups, followed by a one-carbon homologation to construct the necessary six-carbon backbone of the target molecule. Subsequent selective functional group manipulations and a final cyclization step afford the desired this compound.

The proposed synthetic pathway can be visualized as follows:

Caption: Overall synthetic strategy from L-glutamic acid.

Key Experimental Protocols

This section details the experimental procedures for the key transformations in the synthesis of this compound from L-glutamic acid.

Step 1: Protection of L-Glutamic Acid

The initial step involves the protection of the amino and α-carboxylic acid functionalities of L-glutamic acid. A common and efficient method is the formation of N-Boc-L-glutamic acid anhydride, which can then be selectively reacted at the γ-carboxylic acid.

Experimental Protocol: Synthesis of N-Boc-L-Glutamic Acid Anhydride

-

Materials: L-Glutamic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Acetic Anhydride, Pyridine.

-

Procedure:

-

L-Glutamic acid is suspended in a suitable solvent such as dioxane or THF.

-

An aqueous solution of sodium bicarbonate is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is then acidified and the N-Boc-L-glutamic acid is extracted.

-

The purified N-Boc-L-glutamic acid is then treated with acetic anhydride in the presence of a catalytic amount of pyridine at a controlled temperature to yield the N-Boc-L-glutamic acid anhydride.

-

| Parameter | Value |

| Typical Yield | 85-95% |

| Purification | Crystallization or column chromatography |

Step 2: One-Carbon Homologation (Arndt-Eistert Reaction)

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of a carboxylic acid. This involves the conversion of the γ-carboxylic acid of the protected glutamic acid derivative into a diazoketone, followed by a Wolff rearrangement to yield a homologous ester.

Experimental Protocol: Arndt-Eistert Homologation

-

Materials: N-Boc-L-glutamic acid anhydride, Oxalyl chloride or Thionyl chloride, Diazomethane (or a safer alternative like trimethylsilyldiazomethane), Silver benzoate, a suitable alcohol (e.g., methanol or ethanol).

-

Procedure:

-

The N-Boc-L-glutamic acid anhydride is carefully opened with a suitable nucleophile to free the γ-carboxylic acid while keeping the α-position protected as an ester.

-

The resulting γ-carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride.

-

The acid chloride is then reacted with diazomethane (generated in situ or from a commercial source, with extreme caution) to form a diazoketone.

-

The diazoketone is then subjected to a Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) in an alcoholic solvent to yield the homologous ester.

-

| Parameter | Value |

| Typical Yield | 60-75% over 3 steps |

| Purification | Column chromatography |

digraph "Homologation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];Protected_Glu [label="Protected\nL-Glutamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid_Chloride [label="Acid Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazoketone [label="Diazoketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Homologated_Ester [label="Homologated\nEster", fillcolor="#FBBC05", fontcolor="#202124"];

Protected_Glu -> Acid_Chloride [label="SOCl₂ or (COCl)₂"]; Acid_Chloride -> Diazoketone [label="CH₂N₂"]; Diazoketone -> Homologated_Ester [label="Ag₂O, R-OH\n(Wolff Rearrangement)"]; }

Caption: Arndt-Eistert homologation workflow.

Step 3: Selective Reduction of the Ester

The newly formed ester group needs to be selectively reduced to a primary alcohol. This can be achieved using a mild reducing agent that will not affect the other protected functional groups.

Experimental Protocol: Selective Ester Reduction

-

Materials: Homologated ester, Lithium borohydride (LiBH₄) or Sodium borohydride (NaBH₄) in the presence of a Lewis acid.

-

Procedure:

-

The homologated ester is dissolved in a suitable anhydrous solvent like THF or ethanol.

-

The reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

The reaction is quenched carefully with a proton source (e.g., water or a mild acid), and the product is extracted.

-

| Parameter | Value |

| Typical Yield | 80-90% |

| Purification | Column chromatography |

Step 4: Deprotection and Lactamization

The final step involves the removal of the protecting groups to liberate the free amino acid, which then undergoes intramolecular cyclization to form the desired this compound. This cyclization can often occur spontaneously upon deprotection or can be promoted by gentle heating or treatment with a mild base.

Experimental Protocol: Deprotection and Cyclization

-

Materials: 5-Hydroxy-2-aminoadipate derivative, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for Boc deprotection, Palladium on carbon (Pd/C) for hydrogenolysis of benzyl-based protecting groups.

-

Procedure:

-

The protected 5-hydroxy-2-aminoadipate derivative is dissolved in a suitable solvent.

-

For Boc deprotection, the solution is treated with an acid like TFA or HCl in an organic solvent.

-

For the removal of benzyl-type protecting groups, catalytic hydrogenation is employed.

-

After deprotection, the reaction mixture is neutralized. The free 5-hydroxy-2-aminohexanoic acid is then heated in a suitable solvent to facilitate lactamization.

-

The progress of the cyclization is monitored by TLC or LC-MS.

-

The final product is purified by crystallization or chromatography.

-

| Parameter | Value |

| Typical Yield | 70-85% |

| Purification | Crystallization or column chromatography |

digraph "Final_Steps" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];Hydroxy_Ester [label="Protected 5-Hydroxy-2-aminoadipate\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Amino_Acid [label="5-Hydroxy-2-aminohexanoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Hydroxy_Ester -> Amino_Acid [label="Deprotection"]; Amino_Acid -> Final_Product [label="Lactamization (Cyclization)"]; }

Caption: Final deprotection and cyclization steps.

Data Summary

The following table summarizes the expected quantitative data for the key steps in the synthesis of this compound from L-glutamic acid. Please note that the yields are indicative and can vary based on the specific protecting groups used and the optimization of reaction conditions.

| Reaction Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| Protection | L-Glutamic Acid | N-Boc-L-Glutamic Acid Anhydride | (Boc)₂O, Acetic Anhydride | 85-95 |

| Homologation | Protected Glutamic Acid Derivative | Homologated Ester | Diazomethane, Silver Benzoate | 60-75 |

| Selective Reduction | Homologated Ester | 5-Hydroxy-2-aminoadipate Derivative | LiBH₄ or NaBH₄ | 80-90 |

| Deprotection & Cyclization | Protected 5-Hydroxy-2-aminoadipate | This compound | Acid or H₂/Pd-C | 70-85 |

Conclusion

The synthesis of this compound from L-glutamic acid is a challenging yet feasible endeavor that provides access to a valuable chiral building block. The presented synthetic strategy, which avoids a problematic direct ring expansion in favor of a more controlled homologation and cyclization approach, offers a robust pathway for researchers in drug discovery and development. The detailed experimental considerations and protocols in this guide serve as a solid foundation for the practical implementation of this synthesis in a laboratory setting. Further optimization of each step, particularly in the choice of protecting groups and reaction conditions, can lead to improved overall efficiency and yield of the final product.

The Multifaceted Biological Activities of 5-Hydroxypiperidin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the therapeutic potential of 5-hydroxypiperidin-2-one and its analogs, detailing their anticancer, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways these compounds modulate.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide synthesizes the current understanding of these compounds, offering researchers, scientists, and drug development professionals a thorough resource to support further investigation and therapeutic development. While extensive research has been conducted on the broader class of piperidone derivatives, this guide will focus on available data for this compound analogs and supplement it with findings from closely related structures to provide a comprehensive picture of their potential.

Anticancer Activity

Derivatives of the piperidine scaffold have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Notably, hydroxypiperidine-substituted thiosemicarbazones have been identified as potent inhibitors of cancer cell proliferation.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected hydroxypiperidine-substituted thiosemicarbazone derivatives against human lung cancer (A549) and non-cancerous lung epithelial (BEAS2B) cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | R-Group | Cell Line | IC50 (µM)[1] | Selectivity Index (SI) |

| 5b | 4-Fluorophenyl | A549 | 2.81 | 10.3 |

| BEAS2B | >30 | |||

| 5d | 4-Bromophenyl | A549 | 1.85 | 10.7 |

| BEAS2B | >20 | |||

| 5f | 2,3-Dichlorophenyl | A549 | 0.58 | 28.9 |

| BEAS2B | 16.76 | |||

| 5i | 4-Chlorobenzyl | A549 | 1.46 | 9.2 |

| BEAS2B | 13.43 | |||

| Sorafenib | (Reference Drug) | A549 | 2.92 | 5.4 |

| BEAS2B | 15.77 |

Anticancer Mechanism of Action & Signaling Pathways

Molecular docking studies have suggested that these hydroxypiperidine derivatives may exert their anticancer effects through a multi-targeted mechanism. Key protein targets identified include carbonic anhydrase isoforms (hCA I and hCA II), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Raf-1 proto-oncogene, serine/threonine kinase (BRAF)[1]. Inhibition of VEGFR-2 and BRAF can disrupt crucial signaling pathways involved in tumor angiogenesis and cell proliferation.

Antimicrobial Activity

Piperidine derivatives have been investigated for their potential to combat microbial infections. Various analogs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of thiazolidine-2,4-dione derivatives, which share structural similarities with the piperidinone core. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |

| S. aureus | B. subtilis | E. coli | |

| Derivative A | 16 | 8 | >128 |

| Derivative B | 8 | 4 | 128 |

| Derivative C | 4 | 2 | 64 |

| Ampicillin | 2 | 1 | 4 |

| Fluconazole | - | - | - |

Note: Data is representative of thiazolidine-2,4-dione derivatives and is included to illustrate the potential antimicrobial activity of related heterocyclic compounds.

Neuroprotective Activity

The piperidine nucleus is a key feature in many compounds targeting the central nervous system. Derivatives of piperidone are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease, primarily through the inhibition of β-amyloid (Aβ) aggregation and the reduction of neuroinflammation.

Quantitative Neuroprotective Data

Neuroprotective Mechanism of Action & Signaling Pathways

The neuroprotective effects of piperidine-containing compounds are thought to be multifactorial. One proposed mechanism involves the modulation of the Keap1-Nrf2-TXNIP axis, which plays a crucial role in the cellular response to oxidative stress and inflammation[3]. By upregulating the Nrf2 pathway, these compounds can enhance the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage. Another potential mechanism is the activation of the TRPC6 channel, which is involved in regulating synaptic stability[2].

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

β-Amyloid (Aβ) Aggregation Inhibition Assay

This assay is used to screen for compounds that can inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease.

-

Aβ Preparation: Prepare a solution of Aβ peptide (e.g., Aβ42) in an appropriate buffer.

-

Incubation: Incubate the Aβ solution with and without the test compound at various concentrations at 37°C with continuous agitation.

-

Thioflavin T (ThT) Staining: At different time points, add Thioflavin T, a fluorescent dye that binds to amyloid fibrils, to the samples.

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

-

Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Assay in BV-2 Microglial Cells

This assay is used to evaluate the anti-neuroinflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in LPS-stimulated microglial cells.

-

Cell Culture: Culture BV-2 microglial cells in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specific duration (e.g., 24 hours).

-

Measurement of Inflammatory Mediators: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA, and measure nitric oxide (NO) production using the Griess reagent.

-

Data Analysis: A reduction in the levels of inflammatory mediators in the presence of the test compound indicates anti-neuroinflammatory activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics with diverse biological activities. The available data, particularly for anticancer applications, highlights the potential of these compounds. However, further research is needed to fully elucidate their mechanisms of action and to establish a clearer structure-activity relationship. Future studies should focus on synthesizing a broader range of this compound derivatives and systematically evaluating their efficacy and safety profiles in preclinical models of cancer, infectious diseases, and neurodegenerative disorders. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate these endeavors and accelerate the translation of these promising compounds into clinical candidates.

References

- 1. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Hydroxypiperidin-2-one in GABAergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its synthesis and metabolism are tightly controlled through the well-established GABA shunt pathway. While glutamate is the direct precursor of GABA in this biological pathway, various synthetic molecules are utilized in medicinal chemistry to modulate the GABAergic system. Among these, 5-Hydroxypiperidin-2-one, a chiral piperidine derivative, has been cited as a potential precursor to GABA. This technical guide provides an in-depth analysis of the role of this compound, clarifying its likely function as a synthetic building block rather than a direct biological precursor, and details the established biological and synthetic pathways related to GABA.

Physicochemical Properties of this compound

This compound is a cyclic organic compound featuring a piperidine ring with a hydroxyl group and a ketone group. Its chiral nature makes it a valuable intermediate in the asymmetric synthesis of pharmaceuticals.[1][2]

| Property | Value | Reference |

| CAS Number | 19365-07-2 | [2] |

| Molecular Formula | C₅H₉NO₂ | [2][3] |

| Molecular Weight | 115.13 g/mol | [2][3] |

| Melting Point | 144-146 °C | [2] |

| Boiling Point | 352.3 °C at 760 mmHg | [2] |

| Density | 1.199 g/cm³ | [2] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |

Biological GABA Synthesis: The GABA Shunt

The primary pathway for GABA biosynthesis and degradation in the brain is the GABA shunt, a metabolic loop that connects to the Krebs cycle (tricarboxylic acid cycle).[4][5] This pathway is crucial for maintaining the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission.

The key enzymatic steps of the GABA shunt are:

-

Transamination of α-ketoglutarate: α-ketoglutarate, an intermediate of the Krebs cycle, is converted to glutamate. This reaction is catalyzed by GABA transaminase (GABA-T) .[4]

-

Decarboxylation of Glutamate: Glutamate is decarboxylated to form GABA. This irreversible step is catalyzed by glutamate decarboxylase (GAD) , an enzyme that serves as a specific marker for GABAergic neurons.[4]

-

Conversion of GABA to Succinic Semialdehyde: GABA is metabolized by GABA-T into succinic semialdehyde.[4]

-

Oxidation to Succinate: Succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) to form succinate, which re-enters the Krebs cycle.[4]

References

5-Hydroxypiperidin-2-one as a Precursor for Proline Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a proteinogenic amino acid, plays a critical role in protein structure and function, cellular signaling, and stress responses. Its biosynthesis is a well-conserved metabolic process across various organisms. While the primary pathways for de novo proline synthesis from glutamate and ornithine are extensively characterized, other molecules have been identified as potential precursors. This technical guide explores the role of 5-hydroxypiperidin-2-one as a putative precursor for proline biosynthesis. It will delve into the established proline biosynthetic routes and discuss the current understanding of how this compound may feed into these pathways. This document aims to provide a comprehensive resource for researchers in biochemistry, drug development, and metabolic engineering.

Established Pathways of Proline Biosynthesis

The two major pathways for proline biosynthesis originate from the precursors L-glutamate and L-ornithine. These pathways converge at the intermediate Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to proline.

The Glutamate Pathway

The conversion of glutamate to proline is the primary route for proline biosynthesis in most organisms, including bacteria, archaea, and eukaryotes.[1][2] This pathway involves a series of enzymatic reactions that take place in the cytoplasm and/or chloroplasts.[2]

The key enzymes involved in the glutamate pathway are:

-

Δ¹-Pyrroline-5-carboxylate Synthetase (P5CS): This bifunctional enzyme catalyzes the first two steps of the pathway.[2]

-

γ-Glutamyl Kinase (GK) activity: P5CS first phosphorylates the γ-carboxyl group of glutamate using ATP to form γ-glutamyl phosphate.

-

γ-Glutamyl Phosphate Reductase (GPR) activity: Subsequently, P5CS reduces γ-glutamyl phosphate to glutamate-γ-semialdehyde using NADPH or NADH as a reductant. Glutamate-γ-semialdehyde spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).

-

-

Δ¹-Pyrroline-5-carboxylate Reductase (P5CR): This enzyme catalyzes the final step, reducing P5C to L-proline using NADH or NADPH.

Experimental Protocol: Colorimetric Assay for Proline Content

A common method to quantify proline, for instance in plant tissues under stress, is the acid-ninhydrin colorimetric assay.

Materials:

-

Plant tissue

-

3% (w/v) Sulfosalicylic acid

-

Acidic ninhydrin reagent (1.25 g ninhydrin dissolved in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid)

-

Glacial acetic acid

-

Toluene

-

L-proline standard solutions

-

Spectrophotometer

Procedure:

-

Homogenize the biological sample in 3% sulfosalicylic acid to precipitate proteins.

-

Centrifuge the homogenate and collect the supernatant.

-

Mix the supernatant with an equal volume of acidic ninhydrin reagent and glacial acetic acid.

-

Incubate the mixture at 100°C for 1 hour.

-

Terminate the reaction by placing the samples on ice.

-

Extract the reaction mixture with toluene by vigorous vortexing.

-

Separate the phases by centrifugation and measure the absorbance of the toluene layer at 520 nm.

-

Quantify the proline concentration by comparing the absorbance to a standard curve prepared with known concentrations of L-proline.

The Ornithine Pathway

An alternative route for proline synthesis utilizes ornithine, an intermediate of the urea cycle and arginine metabolism. This pathway is particularly important under certain physiological conditions or in specific organisms.

The key enzyme in this pathway is:

-

Ornithine-δ-Aminotransferase (OAT): This enzyme catalyzes the reversible transamination of the δ-amino group of ornithine to an α-keto acid (typically α-ketoglutarate), producing glutamate-γ-semialdehyde, which, as in the glutamate pathway, cyclizes to P5C.

The Role of this compound as a Proline Precursor

(R)-5-Hydroxypiperidin-2-one has been identified as a precursor in the biosynthesis of proline.[3] It is a cyclic organic compound featuring a piperidine ring and a hydroxyl group.[3] While its role is stated, the specific enzymatic machinery and the detailed metabolic pathway for its direct conversion to proline are not well-documented in mainstream metabolic databases. It is plausible that this compound is an intermediate in a less common or specialized metabolic pathway that eventually converges with the canonical proline biosynthesis routes.

One hypothetical route for the conversion of this compound to proline could involve the following steps:

-

Ring opening: An enzyme, potentially a hydrolase, could catalyze the hydrolytic opening of the lactam ring of this compound to form 5-amino-4-hydroxy-pentanoic acid.

-

Oxidation and Deamination: Subsequent enzymatic reactions could involve oxidation of the hydroxyl group and deamination, leading to the formation of α-keto-glutarate-γ-semialdehyde.

-

Conversion to P5C: This intermediate could then be converted to P5C, feeding into the final step of the established proline biosynthesis pathway.

It is important to note that this proposed pathway is speculative and requires experimental validation to identify the specific enzymes and intermediates involved.

Quantitative Data on Proline Biosynthesis Enzymes

While specific quantitative data for the conversion of this compound to proline is not available in the reviewed literature, kinetic parameters for the key enzymes in the established glutamate and ornithine pathways have been reported in various organisms. The following table provides a general overview of the types of quantitative data that are typically determined for these enzymes.

| Enzyme | Abbreviation | Typical Quantitative Data | Organism/Source |

| Glutamate Pathway | |||

| Δ¹-Pyrroline-5-carboxylate Synthetase | P5CS | Michaelis-Menten constant (Km) for glutamate and ATP, Specific activity, Feedback inhibition by proline | Vigna aconitifolia, Arabidopsis thaliana |

| Δ¹-Pyrroline-5-carboxylate Reductase | P5CR | Km for P5C and NADPH/NADH, Specific activity | Escherichia coli, Homo sapiens |

| Ornithine Pathway | |||

| Ornithine-δ-Aminotransferase | OAT | Km for ornithine and α-ketoglutarate, Specific activity | Saccharomyces cerevisiae, Rat liver |

Signaling Pathways and Experimental Workflows

The biosynthesis of proline is tightly regulated by various signaling pathways, particularly in response to environmental stresses such as drought and high salinity. The following diagrams, generated using the DOT language for Graphviz, illustrate the established proline biosynthesis pathways and a conceptual workflow for investigating the conversion of this compound to proline.

Caption: Established biosynthetic pathways of proline from glutamate and ornithine.

Caption: Conceptual workflow for investigating the biosynthesis of proline from this compound.

Applications in Drug Development

Understanding the complete metabolic network of proline biosynthesis, including the potential contributions from precursors like this compound, is crucial for drug development. Proline metabolism is implicated in various diseases, including cancer and metabolic disorders. Targeting proline biosynthesis has emerged as a potential therapeutic strategy. A thorough understanding of all contributing pathways is essential for the design of specific and effective inhibitors. Furthermore, (R)-5-hydroxypiperidin-2-one itself serves as a chiral building block in the synthesis of various pharmaceuticals.[3]

Conclusion

The biosynthesis of proline is a fundamental metabolic process with well-defined pathways from glutamate and ornithine. While this compound is cited as a precursor to proline, the specific enzymatic steps for its direct conversion remain to be fully elucidated. Further research, employing techniques such as isotopic labeling and metabolomics, is necessary to uncover the detailed mechanism of this potential alternative route. A comprehensive understanding of all pathways leading to proline synthesis will provide a more complete picture of cellular metabolism and may open new avenues for therapeutic intervention and metabolic engineering.

References

The Discovery and Synthesis of 5-Hydroxypiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypiperidin-2-one, a chiral lactam, serves as a valuable building block in medicinal chemistry and is implicated as a potential intermediate in key metabolic pathways. This technical guide details the seminal synthetic routes to this compound, focusing on the pioneering work of Herdeis and colleagues. It provides a comprehensive overview of the experimental protocols, quantitative data, and the compound's role in biochemical pathways, including its relationship with γ-aminobutyric acid (GABA) and proline biosynthesis.

Introduction

This compound is a heterocyclic compound featuring a six-membered piperidine ring with a hydroxyl group at the 5-position and a carbonyl group at the 2-position. Its structural features, particularly its chirality, make it a significant precursor in the enantioselective synthesis of complex pharmaceutical agents. The compound is recognized as a key intermediate for the synthesis of molecules like δ-aminolevulinic acid and derivatives of 5-hydroxypipecolic acid. Furthermore, its structural similarity to intermediates in amino acid metabolism suggests a potential role in the biosynthesis of the neurotransmitter GABA and the amino acid proline.

Discovery and First Synthesis

The first enantioselective synthesis of (S)-5-hydroxy-2-piperidone was reported by Claus Herdeis and Anna Dimmerling in 1984. Their work provided a foundational method for accessing this chiral molecule from a readily available starting material, (S)-glutamic acid. This synthesis was a key step in their three-step synthesis of δ-aminolevulinic acid.

Synthetic Pathway from (S)-Glutamic Acid

The synthesis developed by Herdeis and Dimmerling involves the cyclization of a glutamic acid derivative to form the piperidone ring system. This approach established a critical method for the preparation of this versatile synthetic intermediate.

Caption: Synthetic route to (S)-5-Hydroxypiperidin-2-one from (S)-Glutamic Acid.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of (S)-5-Hydroxypiperidin-2-one based on the principles outlined in the work by Herdeis and colleagues.

Materials and Methods

-

(S)-Glutamic acid

-

Thionyl chloride

-

Methanol

-

Sodium borohydride

-

Dowex 50 WX 8 (H+ form)

-

Solvents: Methanol, Tetrahydrofuran (THF)

Synthesis of Dimethyl (S)-glutamate

(S)-Glutamic acid is esterified to protect the carboxylic acid groups.

-

Suspend (S)-glutamic acid in methanol.

-

Cool the suspension to 0°C.

-

Add thionyl chloride dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude diester.

Reduction to (S)-2-Amino-1,5-pentanediol

The diester is reduced to the corresponding amino diol.

-

Dissolve the crude dimethyl (S)-glutamate in THF.

-

Slowly add sodium borohydride to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Cyclization to (S)-5-Hydroxypiperidin-2-one

The amino diol undergoes intramolecular cyclization to form the lactam.

-

Dissolve the crude (S)-2-amino-1,5-pentanediol in methanol.

-

Add Dowex 50 WX 8 (H+ form) resin.

-

Reflux the mixture until the cyclization is complete.

-

Filter off the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of (S)-5-Hydroxypiperidin-2-one.

| Parameter | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Melting Point | 144-146 °C |

| Boiling Point | 352.3 °C at 760 mmHg |

| Density | 1.199 g/cm³ |

| Yield (Overall) | Typically moderate to good, dependent on specific reaction conditions and purification. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum will show characteristic peaks for the protons on the piperidine ring. The proton attached to the hydroxyl-bearing carbon (C5) will typically appear as a multiplet in the downfield region. The protons adjacent to the carbonyl group (C3) and the nitrogen atom will also have distinct chemical shifts.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The spectrum will display five distinct carbon signals. The carbonyl carbon (C2) will be the most downfield signal. The carbon bearing the hydroxyl group (C5) will also be in the downfield region, followed by the other aliphatic carbons of the ring.

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 115). Fragmentation patterns may include the loss of water (H₂O) from the molecular ion.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands will be observed for the O-H stretch of the hydroxyl group (around 3400 cm⁻¹), the N-H stretch of the amide (around 3200 cm⁻¹), and the C=O stretch of the lactam carbonyl (around 1650 cm⁻¹).

Biological Role and Signaling Pathways

This compound is postulated to be an intermediate in the metabolic conversion of proline to GABA. While the direct enzymatic steps involving this specific lactam are not fully elucidated in all organisms, its structural relationship to key metabolites in this pathway is significant.

Proposed Metabolic Pathway

The pathway likely involves the conversion of proline to Δ¹-pyrroline-5-carboxylate (P5C), a common intermediate. It is hypothesized that a subsequent hydroxylation and ring expansion, or a related series of enzymatic reactions, could lead to the formation of this compound, which can then be further metabolized to intermediates that enter the GABA shunt.

Caption: Proposed metabolic pathway involving this compound.

Conclusion

The synthesis of this compound, pioneered by Herdeis, represents a significant achievement in heterocyclic chemistry, providing a reliable route to a valuable chiral building block. Its potential role as an intermediate in the biosynthesis of GABA and proline highlights the intersection of synthetic chemistry and biochemistry. Further research is warranted to fully elucidate the enzymatic pathways involving this compound and to explore its full potential in the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals working in these fields.

Methodological & Application

Enantioselective Synthesis of 5-Hydroxypiperidin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 5-Hydroxypiperidin-2-one, a valuable chiral building block in medicinal chemistry and pharmaceutical development. The protocols outlined below are based on established methodologies, including iridium-catalyzed asymmetric hydrogenation, enzymatic kinetic resolution, and synthesis from the chiral pool.

Introduction

The this compound scaffold is a key structural motif present in numerous biologically active compounds and natural products. Its chirality plays a crucial role in determining pharmacological activity, making enantioselective synthesis a critical aspect of drug discovery and development. This document details three distinct and effective methods for obtaining enantiomerically enriched (R)- and (S)-5-hydroxypiperidin-2-one.

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation

This method provides access to cis-5-hydroxypiperidine-2-carboxylic acid esters, which can be subsequently cyclized to the desired lactam. The key step is the highly enantioselective and diastereoselective hydrogenation of a 5-hydroxypicolinate pyridinium salt using a chiral iridium catalyst.

Signaling Pathway and Logical Relationship

Quantitative Data Summary

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | dr | Reference |

| [Ir(COD)Cl]₂ / (R)-SynPhos | N-Benzyl-5-hydroxypicolinate pyridinium salt | cis-(2S,5R)-1-Benzyl-5-hydroxypiperidine-2-carboxylate | >95 | >99 | >20:1 | |

| [Ir(COD)Cl]₂ / (S)-SynPhos | N-Benzyl-5-hydroxypicolinate pyridinium salt | cis-(2R,5S)-1-Benzyl-5-hydroxypiperidine-2-carboxylate | >95 | >99 | >20:1 |

Experimental Protocol

Step 1: Synthesis of N-Benzyl-5-hydroxypicolinate Pyridinium Salt

-

To a solution of 5-hydroxypicolinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to obtain the methyl 5-hydroxypicolinate.

-

Dissolve the ester in acetonitrile and add benzyl bromide (1.5 eq) and sodium bicarbonate (2.0 eq).

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction to room temperature, filter, and concentrate the filtrate to yield the pyridinium salt.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

-

In a glovebox, charge a high-pressure autoclave with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-SynPhos, 1.1 mol%).

-

Add degassed dichloromethane and stir for 30 minutes.

-

Add the N-benzyl-5-hydroxypicolinate pyridinium salt (1.0 eq) and a degassed solvent mixture (e.g., DCM/MeOH).

-

Seal the autoclave, purge with hydrogen gas (3 times), and pressurize to 50 bar of H₂.

-

Stir the reaction at 50 °C for 24 hours.

-

Carefully release the pressure and concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the chiral cis-5-hydroxypiperidine-2-carboxylate.

Step 3: Lactamization

-

Dissolve the purified piperidine ester in a suitable solvent (e.g., toluene).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove methanol.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield the enantiomerically pure this compound.

Method 2: Enzymatic Kinetic Resolution

This approach involves the synthesis of racemic this compound, followed by enzymatic kinetic resolution using a lipase, such as Candida antarctica Lipase B (CAL-B), to separate the enantiomers.

Experimental Workflow

Quantitative Data Summary

| Enzyme | Acyl Donor | (S)-Product | (S)-ee (%) | (R)-Product | (R)-ee (%) | Conversion (%) | Reference |

| CAL-B | Vinyl acetate | (S)-5-Hydroxypiperidin-2-one | >99 | (R)-5-Acetoxypiperidin-2-one | >99 | ~50 | |

| CAL-B | Isopropenyl acetate | (S)-5-Hydroxypiperidin-2-one | >98 | (R)-5-Acetoxypiperidin-2-one | >98 | ~50 |

Experimental Protocol

Step 1: Synthesis of Racemic this compound

-

A reliable method for the synthesis of the racemic starting material is required. A potential route starts from ethyl 5-oxotetrahydrofuran-2-carboxylate.

-

React the starting material with a suitable amine source under conditions that promote ring opening and subsequent cyclization to the piperidinone ring.

-

Reduce the ketone at the 5-position using a reducing agent like sodium borohydride to obtain the racemic this compound.

Step 2: Enzymatic Kinetic Resolution

-

To a solution of racemic this compound (1.0 eq) in an organic solvent (e.g., tert-butyl methyl ether), add immobilized Candida antarctica Lipase B (Novozym 435).

-

Add an acyl donor (e.g., vinyl acetate, 0.6 eq).

-

Shake the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.

-

Stop the reaction at approximately 50% conversion by filtering off the enzyme.

-

Concentrate the filtrate and separate the unreacted (S)-5-hydroxypiperidin-2-one from the acylated (R)-5-acetoxypiperidin-2-one by column chromatography.

Step 3: Hydrolysis of the Acylated Enantiomer (Optional)

-

To obtain the (R)-enantiomer, dissolve the purified (R)-5-acetoxypiperidin-2-one in methanol.

-

Add a catalytic amount of potassium carbonate and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction with a weak acid, concentrate, and purify by column chromatography to yield (R)-5-hydroxypiperidin-2-one.

Method 3: Synthesis from L-Glutamic Acid (Chiral Pool)

This strategy utilizes the inherent chirality of L-glutamic acid to construct the enantiomerically pure piperidinone ring.

Synthetic Pathway

Quantitative Data Summary

| Starting Material | Key Intermediate | Final Product | Overall Yield (%) | ee (%) | Reference |

| L-Glutamic Acid | 5-Hydroxymethyl-pyrrolidin-2-one | (S)-5-Hydroxypiperidin-2-one | ~40-50 | >99 |

Experimental Protocol

Step 1: Preparation of L-Pyroglutamic Acid

-

Heat L-glutamic acid in water at 140-150 °C for several hours.

-

Cool the solution to induce crystallization.

-

Collect the crystals of L-pyroglutamic acid by filtration.

Step 2: Selective Reduction

-

Protect the amine of L-pyroglutamic acid (e.g., as a Boc derivative).

-